molecular formula C15H21NO4 B12589229 N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide CAS No. 583027-31-0

N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide

Cat. No.: B12589229
CAS No.: 583027-31-0
M. Wt: 279.33 g/mol
InChI Key: IJGLNXALBVLBJA-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable acylating agent. One common method includes the use of 5-oxohexanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the carbonyl group can produce 5-hydroxyhexanamide.

Scientific Research Applications

N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

583027-31-0

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-oxohexanamide

InChI

InChI=1S/C15H21NO4/c1-11(17)5-4-6-15(18)16-10-12-7-8-13(19-2)9-14(12)20-3/h7-9H,4-6,10H2,1-3H3,(H,16,18)

InChI Key

IJGLNXALBVLBJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)NCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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